ethyl 1-{2-cyano-2-[(dimethylamino)methylidene]acetyl}-3-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-{2-cyano-2-[(dimethylamino)methylidene]acetyl}-3-methyl-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{2-cyano-2-[(dimethylamino)methylidene]acetyl}-3-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl cyanoacetate with dimethylformamide dimethyl acetal (DMF-DMA) and 3-methyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the production rate and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{2-cyano-2-[(dimethylamino)methylidene]acetyl}-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-{2-cyano-2-[(dimethylamino)methylidene]acetyl}-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 1-{2-cyano-2-[(dimethylamino)methylidene]acetyl}-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The cyano group and ester functional group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler ester with a cyano group, used in similar synthetic applications.
3-methyl-1H-pyrazole-4-carboxylic acid: A precursor in the synthesis of the target compound.
Dimethylformamide dimethyl acetal (DMF-DMA): A reagent used in the synthesis of various cyanoacetyl derivatives.
Uniqueness
Ethyl 1-{2-cyano-2-[(dimethylamino)methylidene]acetyl}-3-methyl-1H-pyrazole-4-carboxylate is unique due to its combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C13H16N4O3 |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethyl 1-[2-cyano-3-(dimethylamino)prop-2-enoyl]-3-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C13H16N4O3/c1-5-20-13(19)11-8-17(15-9(11)2)12(18)10(6-14)7-16(3)4/h7-8H,5H2,1-4H3 |
InChI Key |
ILWGNFDXOFCIRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C)C(=O)C(=CN(C)C)C#N |
Origin of Product |
United States |
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